Cas no 477545-46-3 (N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide)

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a fluorinated benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzothiazole core substituted with a fluorine atom at the 6-position, enhancing its electronic and steric properties. The 3-phenylpropanamide side chain contributes to its structural diversity, making it a candidate for studying bioactivity or as an intermediate in drug synthesis. Its well-defined molecular structure allows for precise modifications, facilitating research into structure-activity relationships. The fluorine substitution may improve metabolic stability and binding affinity in target interactions. This compound is suitable for exploratory studies in kinase inhibition or other therapeutic areas requiring fluorinated heterocycles.
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide structure
477545-46-3 structure
Product Name:N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide
CAS No:477545-46-3
MF:C16H13FN2OS
MW:300.350625753403
CID:6047998
PubChem ID:4227705
Update Time:2025-05-19

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide
    • N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide
    • Benzenepropanamide, N-(6-fluoro-2-benzothiazolyl)-
    • IFLab1_003901
    • 477545-46-3
    • HMS1423B07
    • Z27969880
    • Oprea1_507052
    • AKOS001203179
    • F0866-0114
    • Inchi: 1S/C16H13FN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19,20)
    • InChI Key: QJSRIVPPATTYJV-UHFFFAOYSA-N
    • SMILES: C1(CCC(NC2=NC3=CC=C(F)C=C3S2)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 300.07326238g/mol
  • Monoisotopic Mass: 300.07326238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.360±0.06 g/cm3(Predicted)
  • pka: 10.09±0.70(Predicted)

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N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide Related Literature

Additional information on N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Comprehensive Overview of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide (CAS No. 477545-46-3)

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide, with the CAS number 477545-46-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the benzothiazole family, known for its diverse biological activities and applications in drug discovery. The presence of a fluoro substituent at the 6-position of the benzothiazole ring enhances its metabolic stability and binding affinity, making it a valuable scaffold for medicinal chemistry.

In recent years, the demand for fluorinated benzothiazole derivatives has surged due to their potential in targeting various disease pathways. Researchers are particularly interested in N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide for its structural uniqueness, which allows for selective interactions with biological targets. The compound’s amide linkage and phenylpropanamide moiety contribute to its pharmacokinetic properties, such as improved solubility and bioavailability.

The synthesis of CAS 477545-46-3 involves multi-step organic reactions, including condensation and fluorination processes. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the rising interest in small-molecule therapeutics, this compound is often explored in high-throughput screening (HTS) assays to identify novel drug candidates.

One of the trending topics in the scientific community is the role of fluorinated compounds in addressing antibiotic resistance. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is being studied for its potential antimicrobial properties, particularly against multidrug-resistant bacterial strains. Its mechanism of action may involve inhibition of bacterial enzymes or disruption of cell membrane integrity.

Another area of interest is the compound’s application in neurological research. The benzothiazole core is known to interact with central nervous system (CNS) targets, making CAS 477545-46-3 a candidate for investigating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Researchers are examining its ability to modulate protein aggregation or oxidative stress pathways.

From an industrial perspective, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide is also relevant in material science. Its aromatic and heterocyclic structure lends itself to the development of organic semiconductors or fluorescent probes. This versatility aligns with the growing demand for functional materials in electronics and diagnostics.

For those searching about “benzothiazole derivatives uses” or “fluoro-substituted amides in drug discovery”, this compound serves as a prime example of how subtle structural modifications can lead to significant functional enhancements. Its CAS number 477545-46-3 is frequently referenced in patents and academic publications, underscoring its commercial and scientific value.

In conclusion, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide represents a promising avenue for interdisciplinary research. Whether in pharmaceuticals, biotechnology, or material science, its unique properties continue to inspire innovation. As the scientific community delves deeper into its applications, this compound is poised to play a pivotal role in addressing some of today’s most pressing challenges.

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